Cas no 1804411-62-8 (7-Chloro-2-(difluoromethyl)benzo[d]oxazole)
![7-Chloro-2-(difluoromethyl)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1804411-62-8x500.png)
7-Chloro-2-(difluoromethyl)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 7-Chloro-2-(difluoromethyl)benzo[d]oxazole
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- インチ: 1S/C8H4ClF2NO/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H
- InChIKey: GAYYLXQNFUMFSU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1OC(C(F)F)=N2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3
7-Chloro-2-(difluoromethyl)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001080-500mg |
7-Chloro-2-(difluoromethyl)benzo[d]oxazole |
1804411-62-8 | 98% | 500mg |
$7,475.49 | 2022-04-02 | |
Alichem | A081001080-250mg |
7-Chloro-2-(difluoromethyl)benzo[d]oxazole |
1804411-62-8 | 98% | 250mg |
$5,238.43 | 2022-04-02 | |
Alichem | A081001080-1g |
7-Chloro-2-(difluoromethyl)benzo[d]oxazole |
1804411-62-8 | 98% | 1g |
$12,853.28 | 2022-04-02 |
7-Chloro-2-(difluoromethyl)benzo[d]oxazole 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
7-Chloro-2-(difluoromethyl)benzo[d]oxazoleに関する追加情報
Recent Advances in the Study of 7-Chloro-2-(difluoromethyl)benzo[d]oxazole (CAS: 1804411-62-8): A Comprehensive Research Brief
7-Chloro-2-(difluoromethyl)benzo[d]oxazole (CAS: 1804411-62-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its benzo[d]oxazole core with chloro and difluoromethyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for 7-Chloro-2-(difluoromethyl)benzo[d]oxazole. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves scalability and reduces production costs. The method involves a palladium-catalyzed cross-coupling reaction, which has been shown to enhance the purity and yield of the final product. This advancement is critical for facilitating large-scale production and further preclinical studies.
Pharmacological evaluations have revealed that 7-Chloro-2-(difluoromethyl)benzo[d]oxazole exhibits potent inhibitory activity against specific enzymatic targets, particularly those involved in inflammatory pathways. In vitro studies demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking studies have provided insights into its binding interactions with the COX-2 active site, highlighting the role of the difluoromethyl group in enhancing binding affinity.
In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 7-Chloro-2-(difluoromethyl)benzo[d]oxazole induces apoptosis in certain cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve the activation of the intrinsic apoptotic pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane depolarization. These findings underscore the compound's versatility and therapeutic potential across multiple disease areas.
Despite these promising results, challenges remain in the development of 7-Chloro-2-(difluoromethyl)benzo[d]oxazole as a therapeutic agent. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Ongoing research is focused on derivatization strategies to enhance stability and bioavailability while retaining its pharmacological efficacy.
In conclusion, 7-Chloro-2-(difluoromethyl)benzo[d]oxazole (CAS: 1804411-62-8) represents a compelling area of research in chemical biology and drug discovery. Its dual potential as an anti-inflammatory and anticancer agent, coupled with advances in synthetic methodologies, positions it as a promising candidate for future therapeutic development. Continued investigation into its mechanism of action and optimization of its pharmacokinetic profile will be essential for translating these findings into clinical applications.
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